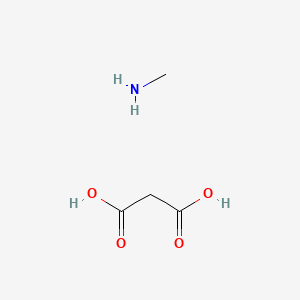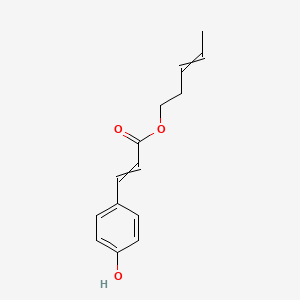![molecular formula C22H19NO3 B12572988 N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide CAS No. 186030-93-3](/img/structure/B12572988.png)
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide is an organic compound with a complex structure that includes both phenyl and benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with (2S)-2-amino-3-phenylpropan-1-ol. The reaction is carried out under specific conditions to ensure the correct stereochemistry and yield of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and benzamide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzamides and phenyl derivatives.
Applications De Recherche Scientifique
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-2-hydroxy-1-oxo-3-phenylpropyl]-L-tryptophan methyl ester
- N-[(2S)-3-Hydroxy-1-(4-morpholinylamino)-1-oxo-2-propanyl]isonicotinamide
Uniqueness
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide is unique due to its specific combination of phenyl and benzamide groups, which confer distinct chemical properties and potential applications. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
186030-93-3 |
|---|---|
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide |
InChI |
InChI=1S/C22H19NO3/c24-16-18(15-17-9-3-1-4-10-17)23-22(25)20-13-7-8-14-21(20)26-19-11-5-2-6-12-19/h1-14,16,18H,15H2,(H,23,25)/t18-/m0/s1 |
Clé InChI |
MFPKOCNZVGQNOY-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(C=O)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
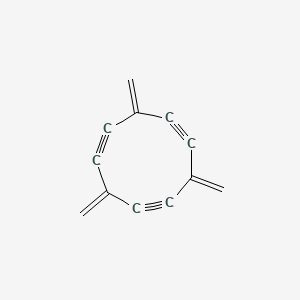
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
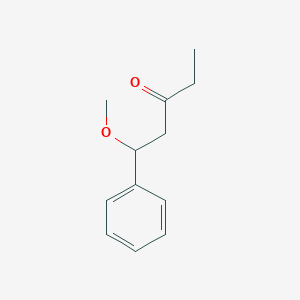

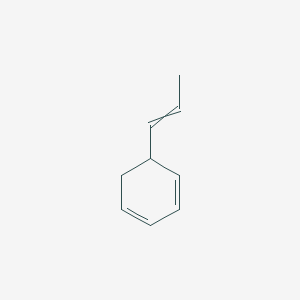
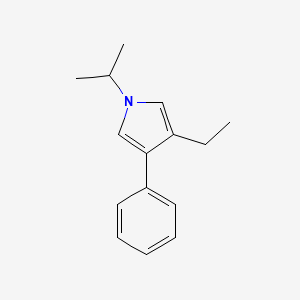


![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)

